4-Cyanophenyl phenyl sulfite
CAS No.: 112947-85-0
Cat. No.: VC20595590
Molecular Formula: C13H9NO3S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112947-85-0 |
|---|---|
| Molecular Formula | C13H9NO3S |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | (4-cyanophenyl) phenyl sulfite |
| Standard InChI | InChI=1S/C13H9NO3S/c14-10-11-6-8-13(9-7-11)17-18(15)16-12-4-2-1-3-5-12/h1-9H |
| Standard InChI Key | TVNISQVRODKGOR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OS(=O)OC2=CC=C(C=C2)C#N |
Introduction
Synthesis and Optimization Strategies
The synthesis of 4-cyanophenyl phenyl sulfite may follow established protocols for sulfite esters, adapted from methodologies in and .
Reaction Pathways
A plausible route involves the condensation of 4-cyanophenol with phenylsulfurochloridate in the presence of a base:
This method mirrors the use of acyl chlorides in biphenyl synthesis , where chlorobenzene serves as a solvent and aluminum trichloride as a catalyst.
Key Synthetic Challenges
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Moisture Sensitivity: Sulfurochloridate intermediates are highly reactive to water, necessitating anhydrous conditions .
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Byproduct Formation: Competing reactions, such as the hydrolysis of the sulfite group, may reduce yields.
Functional Applications and Biological Relevance
Though direct studies on 4-cyanophenyl phenyl sulfite are lacking, its structural features suggest potential roles in:
Antimicrobial Agents
Sulfite esters with electron-deficient aromatic systems have shown activity against Gram-negative bacteria by disrupting efflux pump mechanisms . For example, bis-amide analogs of terephthalic acid (e.g., 4e, MIC = 50 μM) potentiate novobiocin by binding to AcrA, a component of the AcrAB-TolC efflux pump . The cyano group in 4-cyanophenyl phenyl sulfite may similarly enhance membrane permeability or efflux inhibition.
Polymer Science
The cyano group’s polarity and reactivity make it a candidate monomer for high-performance polymers. For instance, 4-cyanobiphenyl derivatives are precursors for liquid crystalline polymers , suggesting that 4-cyanophenyl phenyl sulfite could serve as a crosslinking agent or dielectric material.
Future Research Directions
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Mechanistic Studies: Surface plasmon resonance (SPR) assays, as used for AcrA-binding compounds , could elucidate interactions between 4-cyanophenyl phenyl sulfite and bacterial efflux pumps.
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Material Characterization: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability for polymer applications.
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms to establish safety thresholds.
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